molecular formula C19H23N3O4 B2467359 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1796886-04-8

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Katalognummer: B2467359
CAS-Nummer: 1796886-04-8
Molekulargewicht: 357.41
InChI-Schlüssel: FDYOQRSNWUCFGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid structure combining a benzo[d]oxazole-pyrrolidine moiety and a 1,4-dioxa-8-azaspiro[4.5]decane scaffold linked via a methanone group.

Eigenschaften

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17(21-10-7-19(8-11-21)24-12-13-25-19)15-5-3-9-22(15)18-20-14-4-1-2-6-16(14)26-18/h1-2,4,6,15H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYOQRSNWUCFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, with CAS number 1796886-04-8, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its interactions at the molecular level, pharmacological effects, and potential therapeutic applications.

The molecular formula of the compound is C19_{19}H23_{23}N3_3O4_4, with a molecular weight of 357.4 g/mol. The structure features a pyrrolidine ring and a benzo[d]oxazole moiety, which are known to influence biological activity through various mechanisms.

PropertyValue
CAS Number1796886-04-8
Molecular FormulaC19_{19}H23_{23}N3_3O4_4
Molecular Weight357.4 g/mol

σ1 Receptor Modulation

Recent studies have indicated that derivatives of the spirocyclic structure, similar to our compound, exhibit significant affinity for sigma receptors. Sigma receptors are implicated in various neurological processes and have been targeted in the development of treatments for conditions such as depression and anxiety. For instance, a related compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors, suggesting that our compound may similarly interact with these targets .

Antimicrobial Activity

There is emerging evidence suggesting that compounds containing the benzo[d]oxazole structure possess antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related compounds have shown promise in cancer research. For example, certain derivatives have been tested against cancer cell lines and exhibited dose-dependent cytotoxicity. The specific mechanisms often involve apoptosis induction and cell cycle arrest, although detailed studies on our compound are still required to elucidate its exact effects.

Case Studies

  • Study on Sigma Receptor Affinity : A study focused on the synthesis of spirocyclic compounds revealed that modifications to the structure could enhance sigma receptor binding affinity, leading researchers to explore these compounds as potential therapeutic agents for neurodegenerative diseases .
  • Antimicrobial Screening : In a comparative analysis of benzo[d]oxazole derivatives, several compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly influenced their efficacy .
  • Cancer Cell Line Testing : A recent investigation assessed the cytotoxicity of various pyrrolidine-containing compounds against breast cancer cell lines. Results indicated that certain structural features contributed to enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as a therapeutic agent targeting specific biological pathways.

Anticancer Activity

Research indicates that derivatives of the spiro[4.5]decane structure exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzo[d]oxazole moiety may enhance the compound's ability to interact with biological targets involved in cancer proliferation and survival pathways.

Case Study:
A study on related compounds demonstrated that spirocyclic derivatives could inhibit tumor growth in xenograft models, suggesting that modifications to the spiro structure can lead to improved anticancer properties .

Neuropharmacology

The compound may also serve as a σ1 receptor ligand, which is implicated in various neurological disorders.

σ1 Receptor Modulation

Recent findings show that compounds similar to (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone exhibit high affinity for σ1 receptors. This interaction can modulate neurotransmitter release and has potential implications for treating conditions like depression and anxiety.

Research Insight:
A study published in PubMed highlighted that certain derivatives demonstrated significant selectivity for σ1 receptors over σ2 receptors, suggesting their potential as therapeutic agents for neuropsychiatric disorders .

Radiolabeling Applications

The compound's structural characteristics allow it to be used in radiolabeling studies, particularly in positron emission tomography (PET) imaging.

PET Imaging

The synthesis of radiolabeled versions of related compounds has been explored for imaging purposes, providing insights into the distribution and dynamics of σ1 receptors in vivo.

Example:
A related study synthesized a fluorinated derivative that showed promising results in PET imaging, indicating specific binding to σ1 receptors with high radiochemical purity . This approach can be pivotal for developing diagnostic tools for neurological diseases.

Summary of Key Findings

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer activity through targeting tumor pathwaysCytotoxic effects observed in xenograft models
NeuropharmacologyModulation of σ1 receptors for treating neurological disordersHigh affinity for σ1 receptors noted
RadiolabelingPET imaging for studying receptor dynamicsPromising results from fluorinated derivative studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares the 1,4-dioxa-8-azaspiro[4.5]decane core with several analogs but differs in the substituent attached to the methanone group. Key comparisons include:

Compound Key Substituent Molecular Formula Molecular Weight (g/mol) Functional Groups
Target Compound: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Benzo[d]oxazole-pyrrolidine C₂₂H₂₃N₃O₄ 393.4 Benzo[d]oxazole, pyrrolidine, spirocyclic ether-amine, ketone
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone () 5-Fluoroindole C₁₆H₁₇FN₂O₃ 304.3 Indole, fluorine, spirocyclic ether-amine, ketone
2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one () Benzothiazinone with nitro/CF₃ groups C₁₉H₁₇F₃N₄O₅S 470.4 Benzothiazinone, nitro, trifluoromethyl, spirocyclic ether-amine
8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione HCl () Benzodioxan-ethylamine C₂₃H₂₉ClN₂O₆ 488.9 Benzodioxane, ethylamine, diketone, spirocyclic ether-amine
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone () 6-Methylpyridine C₁₄H₁₈N₂O₃ 262.3 Pyridine, methyl, spirocyclic ether-amine, ketone

Physicochemical and Pharmacological Properties

The spirocyclic core in all compounds confers metabolic stability by restricting rotational freedom, a feature critical for oral bioavailability .

Biological Activity: : The nitro and trifluoromethyl groups on the benzothiazinone scaffold correlate with antimycobacterial activity (e.g., BTZ-043), suggesting electron-withdrawing groups enhance target binding . : The benzodioxan-ethylamine derivative (Binospirone HCl) acts as a serotonin receptor agonist, highlighting the spirocyclic system’s role in CNS-targeted drugs .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods for spirocyclic ketones, such as coupling benzo[d]oxazole-pyrrolidine precursors with 1,4-dioxa-8-azaspiro[4.5]decane via amide or urea linkages (analogous to ) .

Research Findings and Data Tables

Table 1: Key Spectral Data for Structural Analogues

Compound (Evidence Source) ¹H NMR (δ ppm) IR (cm⁻¹) Mass (m/z)
Target Compound (Hypothetical) Predicted: 1.40–2.80 (spirocyclic H), 3.50–4.20 (pyrrolidine H), 7.20–8.10 (Ar-H) 1700–1720 (C=O), 1600 (C=N) 393 (MH⁺)
(BTZ-043 analog) δ 2.62 (N-CH₃), 6.28–8.20 (Ar-H) 1721 (C=O), 1633 (C=N) 803 (M⁺)
(Oxazolo[4,5-b]pyridine) δ 1.40–2.80 (piperidine H), 6.56–8.20 (Ar-H) 1707 (C=O), 1603 (C=N) 392 (MH⁺)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.